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A Comparative Guide to HgTe and InSb Infrared Detectors for Researchers and Scientists

In the landscape of infrared detection, Mercury Telluride (HgTe) and Indium Antimonide (InSb)

stand out as critical materials for a range of applications, from thermal imaging and gas sensing

to advanced scientific research.[1][2] This guide provides an objective comparison of the

performance of HgTe-based detectors, particularly colloidal quantum dot (CQD) detectors, and

traditional InSb detectors, supported by experimental data and detailed methodologies.

Performance Comparison
The selection of an infrared detector is often dictated by the specific requirements of the

application, including the desired spectral range, sensitivity, and operating temperature. Both

HgTe and InSb detectors offer high performance, but with distinct characteristics that make

them suitable for different scenarios.

HgTe colloidal quantum dots have emerged as a promising alternative to conventional epitaxial

semiconductor materials for infrared detection.[1] A key advantage of HgTe CQDs is the ability

to tune their absorption spectrum across the short-wave (SWIR), mid-wave (MWIR), and long-

wave infrared (LWIR) regions by simply varying the size of the nanoparticles.[1] This tunability,

combined with the potential for low-cost, solution-based fabrication, makes HgTe CQDs an

attractive option for a wide array of applications.[3][4]

InSb detectors, on the other hand, are a mature technology known for their high sensitivity and

stability, particularly in the MWIR band (3-5 µm).[2][5] These detectors typically require
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cryogenic cooling to achieve optimal performance, which can be a limiting factor in some

applications.[6] However, their high quantum efficiency and well-established fabrication

processes make them a reliable choice for high-precision tasks.[2][6]

The following table summarizes the key performance metrics for HgTe and InSb infrared

detectors based on reported experimental data.

Performance Metric
HgTe Colloidal Quantum
Dot (CQD) Detectors

InSb Detectors

Specific Detectivity (D)*

Up to 6.5 x 10¹⁰ Jones at 2.5

µm (Room Temp)[3], 1 x 10¹¹

Jones at 2.2 µm (Room Temp)

[3], 2.7 x 10¹¹ Jones at 4.2 µm

(80 K)[7], 4.2 x 10¹⁰ Jones with

a cutoff at 5.25 µm (90 K)[1]

Peak detectivities of 1.4×10¹⁰

cmHz½/W at 77 K[8], can

reach ~1×10¹⁰ cmHz½/W at 77

K for InSb/Si photodiodes[8]

Quantum Efficiency (QE)

Above 50% at 2.2 µm (Room

Temp)[3], over 77% at zero

bias[7]

>80% at 77K[9], can be >90%

with anti-reflection coating[6]

Spectral Range
Tunable from SWIR to LWIR

(1.5 - 12 µm)[1]

Primarily MWIR (3-5 µm)[2],

can be extended to <1 to >5

µm[6]

Response Time
Microsecond response time[3],

can reach 1.65 µs[7][10]

Typically fast, in the

nanosecond to microsecond

range

Operating Temperature

Room temperature operation is

possible[3][7], though

performance improves at

cryogenic temperatures[1][7]

Typically requires cryogenic

cooling to ~77 K[6]

Experimental Protocols
The characterization of infrared detectors involves a series of standardized experiments to

quantify their performance. Below are the detailed methodologies for measuring the key

parameters presented in the comparison table.
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Measurement of Specific Detectivity (D*)
Specific detectivity is a figure of merit used to characterize the performance of a detector,

representing the signal-to-noise ratio normalized to the detector area and bandwidth.
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Caption: Workflow for Measuring Specific Detectivity (D).
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Infrared Source: A calibrated blackbody radiation source is used to provide a known and

stable infrared signal.[11]

Modulation: The infrared radiation is modulated at a specific frequency using an optical

chopper. This allows for the use of a lock-in amplifier to distinguish the detector's signal from

background noise.[12]

Detection: The modulated radiation is focused onto the active area of the detector under test

(DUT).

Signal Measurement: The output signal from the detector is amplified by a low-noise

preamplifier and then measured using a lock-in amplifier, which is synchronized with the

chopper frequency. This provides the root-mean-square (RMS) signal voltage (Vs).

Noise Measurement: The noise voltage (Vn) from the detector is measured using a spectrum

analyzer over a specific bandwidth.

Calculation: The specific detectivity (D) is calculated using the following formula: D = (A *

Δf)¹ᐟ² * (Vs / P) / Vn where A is the detector area, Δf is the measurement bandwidth, Vs is

the signal voltage, P is the incident radiant power, and Vn is the noise voltage.

Measurement of Quantum Efficiency (QE)
Quantum efficiency is a measure of a detector's effectiveness in converting incident photons

into charge carriers.
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Light Source & Wavelength Selection
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Caption: Workflow for Measuring Quantum Efficiency (QE).

Light Source: A monochromatic light source, such as a laser or a lamp with a

monochromator, is used to illuminate the detector with a specific wavelength.[13]

Power Measurement: The optical power of the incident light (P) at the location of the detector

is measured using a calibrated photodiode or power meter.[13]

Photocurrent Measurement: The detector under test is placed in the light path, and the

resulting photocurrent (Iph) is measured using a sensitive ammeter.
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Calculation: The quantum efficiency (QE) is calculated using the formula: QE = (Iph / e) / (P /

(h * c / λ)) where Iph is the photocurrent, e is the elementary charge, P is the incident optical

power, h is Planck's constant, c is the speed of light, and λ is the wavelength of the incident

light.

Measurement of Response Time
Response time characterizes how quickly a detector can respond to a change in the incident

radiation.

Experimental Workflow:
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Caption: Workflow for Measuring Detector Response Time.

Pulsed Light Source: A pulsed light source, such as a pulsed laser or a modulated light-

emitting diode (LED), is used to generate a fast optical pulse.[14]

Detection and Acquisition: The optical pulse is directed onto the detector, and the output

electrical signal is captured by a high-speed oscilloscope. A trigger signal from the pulse

generator is used to synchronize the oscilloscope.[14]

Analysis: The rise time (typically the time taken for the signal to go from 10% to 90% of its

final value) and fall time (the time taken to go from 90% to 10% of its peak value) are

measured from the captured waveform on the oscilloscope. These values are indicative of

the detector's response speed.

Operational Principle: Photodetection in a
Photodiode
Both HgTe CQD and InSb detectors are often fabricated as photodiodes. The fundamental

principle of operation involves the generation of electron-hole pairs upon the absorption of

incident photons.
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Photodiode Structure
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Caption: Photodetection Mechanism in a Photodiode.

Photon Absorption: When an incident photon with energy greater than the semiconductor's

bandgap strikes the detector's active region, it can be absorbed, creating an electron-hole

pair.

Carrier Separation: In a photodiode, an internal electric field exists within the depletion

region. This field separates the photogenerated electron and hole, sweeping them in

opposite directions.

Carrier Collection: The separated electrons and holes are collected at the respective n- and

p-type contacts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b084246?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photocurrent Generation: This flow of charge carriers constitutes a photocurrent, which is

proportional to the intensity of the incident light. This photocurrent is the output signal of the

detector.

Conclusion
Both HgTe and InSb infrared detectors offer compelling performance for a variety of scientific

and industrial applications. HgTe CQD detectors present a versatile and potentially low-cost

solution with tunable spectral response and the ability to operate at room temperature. InSb

detectors, while typically requiring cryogenic cooling, provide excellent sensitivity and are a

mature, reliable technology for the MWIR spectral region. The choice between these two

detector types will ultimately depend on the specific performance requirements, operating

conditions, and cost constraints of the intended application. The experimental protocols

outlined in this guide provide a framework for the standardized evaluation of these and other

infrared detector technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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